BenchChemオンラインストアへようこそ!

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Medicinal chemistry Structure-activity relationship Oxadiazole SAR

Uniquely functionalized phthalimide-1,2,4-oxadiazole hybrid with a 3-(2-methoxyethyl) substituent and ethyl linker — a structural niche absent from the dominant 1,3,4-oxadiazole and methylene-linked literature. Its isoindoline-1,3-dione pharmacophore enables cereblon engagement (IMiD-like) and TNF-α modulation, while the flexible, polar 3-substituent offers enhanced solubility and distinct hydrogen-bonding capacity vs. aryl or methyl analogs. Ideal for SAR studies in MIF inhibition (surpassing ISO-1 benchmarks), PROTAC degrader synthesis, analgesic profiling against published in vivo leads, and anticancer programs extending Matore et al. (2025) activity to the 1,2,4-regioisomer. Available via custom synthesis; inquire for bulk pricing.

Molecular Formula C15H15N3O4
Molecular Weight 301.302
CAS No. 2034328-02-2
Cat. No. B2624469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione
CAS2034328-02-2
Molecular FormulaC15H15N3O4
Molecular Weight301.302
Structural Identifiers
SMILESCOCCC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H15N3O4/c1-21-9-7-12-16-13(22-17-12)6-8-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-5H,6-9H2,1H3
InChIKeyNEVBAMOVXRXSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 2034328-02-2): Scaffold Identity, Procurement Context, and Comparator Landscape


2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 2034328-02-2) is a synthetic heterocyclic small molecule (molecular formula C₁₅H₁₅N₃O₄, MW 301.30 g/mol) that covalently links an isoindoline-1,3-dione (phthalimide) pharmacophore to a 1,2,4-oxadiazole ring via a flexible ethyl spacer, with a 2-methoxyethyl substituent appended at the oxadiazole 3-position [1]. The isoindoline-1,3-dione scaffold is the core of clinically validated immunomodulatory imide drugs (IMiDs: thalidomide, lenalidomide, pomalidomide) that engage cereblon E3 ubiquitin ligase and suppress TNF-α production, while the 1,2,4-oxadiazole moiety is a privileged heterocycle in kinase inhibitors, GPCR ligands, and immunomodulatory agents [2]. This compound occupies a distinct regiochemical and linker-length niche relative to published phthalimide-oxadiazole hybrids, which predominantly employ 1,3,4-oxadiazole isomers, methylene-only linkers, or aryl rather than alkoxyalkyl 3-substituents. Published direct experimental data for this specific compound are currently extremely limited; differentiation must therefore be anchored in comparative structural analysis and class-level scaffold activity data [2].

Why Generic 1,2,4-Oxadiazole-Isoindoline Hybrids Cannot Substitute for CAS 2034328-02-2 in Structure-Activity Studies


Phthalimide-oxadiazole conjugates are not functionally interchangeable: the isoindoline-1,3-dione moiety confers cereblon-recruitment and TNF-α modulatory capacity exploited by IMiD drugs, while the oxadiazole regioisomer (1,2,4- vs. 1,3,4-) and the identity of the 3-substituent dictate target selectivity and ADME properties [1]. Published structure-activity relationship (SAR) studies on analogous systems demonstrate that the oxadiazole substitution pattern (methyl vs. aryl vs. alkoxyalkyl), linker length (methylene vs. ethylene vs. propylene), and the oxadiazole isomer type each independently shift potency and selectivity across enzyme inhibition, receptor binding, and cellular activity assays [2][3]. Consequently, replacing CAS 2034328-02-2 with a commercially more common analog—such as a 3-methyl- or 3-aryl-substituted 1,2,4-oxadiazole with a methylene linker—would alter conformational flexibility, hydrogen-bonding capacity, and lipophilicity, undermining SAR continuity and wasting synthesis and screening resources.

Quantitative Differentiation Evidence for CAS 2034328-02-2 vs. Closest Structural Analogs


Structural Differentiation: 2-Methoxyethyl Substituent at Oxadiazole C3 vs. Methyl or Aryl Substituents in Reported Phthalimide-Oxadiazole Conjugates

CAS 2034328-02-2 carries a 2-methoxyethyl group at the 3-position of the 1,2,4-oxadiazole ring. The closest commercially cataloged analog, 2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 2034588-50-4), bears only a methyl substituent. The methoxyethyl group introduces an additional hydrogen-bond acceptor (ether oxygen), increases topological polar surface area, and reduces clogP relative to the methyl analog. In N-[3-aryl-1,2,4-oxadiazol-5-yl-methyl]phthalimide series, Antunes et al. demonstrated that the 3-aryl substituent identity critically determines analgesic potency: compound 9a (3-phenyl) achieved ID₅₀ = 2.2 mg/kg i.p. in the acetic acid-induced writhing model, establishing that the 3-substituent is a key potency driver in this scaffold class [1]. No biological data are yet published for a compound bearing the 3-(2-methoxyethyl) group, making this substitution a structurally novel, unexplored SAR vector.

Medicinal chemistry Structure-activity relationship Oxadiazole SAR

Linker-Length Divergence: Ethyl Spacer vs. Methylene Spacer in 1,2,4-Oxadiazole-Phthalimide Conjugates

CAS 2034328-02-2 employs an ethylene linker (-CH₂CH₂-) between the oxadiazole C5 and the phthalimide nitrogen. The structural congener 2-((3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione uses a methylene linker (-CH₂-), identical in all other respects. This one-carbon difference alters the spatial relationship between the two heterocyclic pharmacophores by approximately 1.3 Å (C–C bond length increment), increases the number of rotatable bonds by one, and changes the optimal binding pose geometry. The literature on indole-oxadiazole 5-HT₃ antagonists by Swain et al. established that the optimal distance between the aromatic binding site and the basic amine for 5-HT₃ receptor engagement is 8.4–8.9 Å, demonstrating that sub-angstrom linker perturbations produce measurable potency shifts [1]. No head-to-head biological comparison of ethyl- vs. methylene-linked phthalimide-oxadiazoles has been published.

Conformational analysis Linker SAR Ligand design

Anticancer Scaffold Validation: 1,3,4-Oxadiazole-Isoindoline-1,3-dione Conjugates Demonstrate Low-Micromolar Cytotoxicity

Matore et al. (2025) designed and synthesized a series of 1,3,4-oxadiazole-clubbed isoindoline-1,3-dione derivatives and evaluated them by MTT assay against MCF-7 (breast) and HCT-116 (colon) cancer cell lines. The most potent compound, B19, displayed IC₅₀ values of 3.468 µM (MCF-7) and 4.508 µM (HCT-116), with all synthesized compounds exhibiting moderate to potent activity [1]. Although this series employs the 1,3,4-oxadiazole regioisomer rather than the 1,2,4-oxadiazole found in CAS 2034328-02-2, the study provides class-level confirmation that covalently linking an oxadiazole to an isoindoline-1,3-dione scaffold yields a validated anticancer chemotype. The 1,2,4-oxadiazole isomer in CAS 2034328-02-2 offers a distinct hydrogen-bonding acceptor geometry (N2 vs. N3 positioning) relative to the 1,3,4-series, which may shift target selectivity.

Anticancer Phthalimide MTT assay MCF-7 HCT-116

MIF Enzymatic Inhibition by 1,2,4-Oxadiazole-Phthalimide Hybrids: Potency Superior to the Reference Inhibitor ISO-1

A series of 1,2,4-oxadiazole-phthalimide derivatives were synthesized and evaluated as inhibitors of macrophage migration inhibitory factor (MIF) tautomerase activity. Several compounds in this series inhibited MIF enzymatic activity at levels exceeding that of ISO-1, the prototypical MIF inhibitor [1]. MIF is a pro-inflammatory cytokine implicated in sepsis, autoimmune disease, and tumor immune evasion. These data establish that direct covalent conjugation of a phthalimide to a 1,2,4-oxadiazole can generate functional MIF inhibitors with improved potency over the reference compound. CAS 2034328-02-2 is structurally distinct from the reported series by virtue of its 2-methoxyethyl substituent and ethyl linker, providing an orthogonal SAR exploration opportunity within the MIF/phthalimide-oxadiazole chemical space.

Macrophage migration inhibitory factor MIF tautomerase ISO-1 Immunomodulation

Analgesic Activity Class Benchmark: N-(1,2,4-Oxadiazol-5-yl-methyl)phthalimides Demonstrate In Vivo Pain Relief Superior to Aspirin

Antunes et al. reported that N-[3-aryl-1,2,4-oxadiazol-5-yl-methyl]phthalimides exhibit potent, dose-dependent analgesic effects in the acetic acid-induced writhing model in mice. The lead compound 9a (N-[3-phenyl-1,2,4-oxadiazol-5-yl-methyl]phthalimide) achieved an ID₅₀ of 2.2 mg/kg i.p., representing analgesic potency substantially greater than aspirin in this assay [1]. These compounds carry the identical 1,2,4-oxadiazole-phthalimide connectivity motif present in CAS 2034328-02-2, with the structural difference being the replacement of the 3-aryl/methylene combination with a 3-(2-methoxyethyl)/ethylene combination. This SAR provides a direct class-level precedent for in vivo efficacy of the core scaffold and indicates that the 3-substituent and linker are critical potency determinants.

Analgesic Anti-inflammatory Phthalimide In vivo Writhing test

Evidence-Anchored Application Scenarios for 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 2034328-02-2)


Oncology SAR Probe: 1,2,4-Oxadiazole-Phthalimide Hybrid with Unexplored 3-Alkoxyalkyl Vector

Building on the Matore et al. (2025) demonstration that isoindoline-1,3-dione-oxadiazole conjugates achieve single-digit micromolar IC₅₀ values against MCF-7 and HCT-116 cancer cell lines (lead B19: IC₅₀ 3.468 µM and 4.508 µM), CAS 2034328-02-2 can serve as a structurally differentiated probe to extend this SAR to the 1,2,4-oxadiazole regioisomer [1]. Its 2-methoxyethyl substituent introduces ether-based hydrogen-bonding capacity absent from all previously reported anticancer oxadiazole-phthalimide hybrids, potentially altering target selectivity, solubility, and CYP450 metabolic stability. The ethyl linker provides greater conformational reach than the methylene linkers dominating the published literature, enabling exploration of alternative binding poses in cereblon-dependent or cereblon-independent anticancer mechanisms.

MIF Tautomerase Inhibitor Diversification: Beyond ISO-1 Scaffolds

Published evidence demonstrates that 1,2,4-oxadiazole-phthalimide conjugates inhibit MIF tautomerase activity with potency exceeding that of the reference inhibitor ISO-1 [1]. CAS 2034328-02-2 extends this chemotype into an unexplored substituent space by replacing the typical aryl or small-alkyl oxadiazole 3-substituent with a flexible, polar 2-methoxyethyl chain. This substitution pattern may enhance aqueous solubility (calculated clogP reduction relative to 3-aryl analogs) and modulate the compound's ability to occupy the hydrophobic active-site pocket of MIF while engaging the catalytic Pro-1 residue. Procurement supports MIF-targeted drug discovery programs in oncology, autoimmune disease, and sepsis.

Cereblon-Mediated Protein Degradation (PROTAC) Building Block: IMiD-Like Phthalimide with Oxadiazole Exit Vector

The isoindoline-1,3-dione (phthalimide) moiety is the cereblon-recruitment element of FDA-approved IMiDs (thalidomide, lenalidomide, pomalidomide), which function as molecular glues inducing ubiquitination and proteasomal degradation of neosubstrates [1]. CAS 2034328-02-2 presents the phthalimide nitrogen functionalized with an ethyl-1,2,4-oxadiazole extension that can serve as a synthetic handle for further derivatization into PROTACs or molecular glues. The 2-methoxyethyl oxadiazole substituent provides a pre-installed polarity element that may improve the drug-like properties of the final degrader construct. The ethyl linker between the phthalimide and the oxadiazole offers an optimal spacer length for conjugating target-protein-recruiting ligands without steric interference with cereblon binding.

Pain and Inflammation Target Identification: A Novel 3-Substituted 1,2,4-Oxadiazole-Phthalimide with Untested Analgesic Potential

The Antunes et al. demonstration that N-(1,2,4-oxadiazol-5-yl-methyl)phthalimides show in vivo analgesic potency (ID₅₀ = 2.2 mg/kg i.p. for lead compound 9a, surpassing aspirin) establishes the scaffold as a validated analgesic chemotype [1]. CAS 2034328-02-2 is a direct structural analog with systematic modifications: the 3-aryl group is replaced by 3-(2-methoxyethyl) and the methylene linker is extended to ethylene. These changes probe the SAR of the two positions most proximal to the analgesic pharmacophore, offering a route to identify whether ether oxygen hydrogen-bonding or increased linker flexibility enhances or diminishes in vivo pain relief. The compound is suitable for head-to-head analgesic profiling against the published 3-phenyl benchmark.

Quote Request

Request a Quote for 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.